molecular formula C14H21NO3 B8561200 tert-Butyl 2-hydroxy-1-methyl-2-phenylethylcarbamate

tert-Butyl 2-hydroxy-1-methyl-2-phenylethylcarbamate

Cat. No.: B8561200
M. Wt: 251.32 g/mol
InChI Key: XQMKOBSKWGMZQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-(1-hydroxy-1-phenylpropan-2-yl)carbamate: is a research compound with the molecular formula C14H21NO3 and a molecular weight of 251.32 g/mol . This compound is primarily used in scientific research and is not intended for human or veterinary use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-hydroxy-1-methyl-2-phenylethylcarbamate involves the reaction of tert-butyl carbamate with a suitable precursor under controlled conditions. One common method includes the use of Boc acid anhydride and ethanol as solvents, followed by the addition of 70% ammonia solution . The reaction mixture is stirred at 0°C for one hour and then at room temperature for 18 hours .

Industrial Production Methods

the synthesis typically involves standard organic synthesis techniques, including the use of protective groups and controlled reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(1-hydroxy-1-phenylpropan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts , Cs2CO3 , and 1,4-dioxane as a solvent . The conditions vary depending on the desired reaction, but typically involve controlled temperatures and reaction times to ensure the formation of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the palladium-catalyzed cross-coupling reaction with aryl halides can produce N-Boc-protected anilines .

Scientific Research Applications

Tert-butyl N-(1-hydroxy-1-phenylpropan-2-yl)carbamate is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and for the preparation of N-Boc-protected anilines.

    Biology: It is used in in-vitro studies to investigate cellular processes and molecular interactions.

    Medicine: While not used directly in medicine, it serves as a precursor for the synthesis of biologically active compounds.

    Industry: It is used in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position.

Mechanism of Action

The mechanism of action of tert-Butyl 2-hydroxy-1-methyl-2-phenylethylcarbamate involves its interaction with specific molecular targets and pathways. It selectively enhances the slow inactivation of voltage-gated sodium channels and regulates the collapse response mediator protein 2 (CRMP2) . These interactions are crucial for its effects in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate
  • N-(1-hydroxy-3-phenylpropan-2-yl)carbamic acid tert-butyl ester
  • N-(tert-Butoxycarbonyl)-DL-phenylalaninol

Uniqueness

Tert-butyl N-(1-hydroxy-1-phenylpropan-2-yl)carbamate is unique due to its specific molecular structure, which allows it to selectively enhance the slow inactivation of voltage-gated sodium channels . This property makes it particularly useful in research focused on cellular processes and molecular interactions.

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

tert-butyl N-(1-hydroxy-1-phenylpropan-2-yl)carbamate

InChI

InChI=1S/C14H21NO3/c1-10(15-13(17)18-14(2,3)4)12(16)11-8-6-5-7-9-11/h5-10,12,16H,1-4H3,(H,15,17)

InChI Key

XQMKOBSKWGMZQO-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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